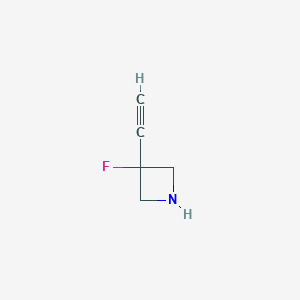

3-Ethynyl-3-fluoroazetidine

Description

Properties

Molecular Formula |

C5H6FN |

|---|---|

Molecular Weight |

99.11 g/mol |

IUPAC Name |

3-ethynyl-3-fluoroazetidine |

InChI |

InChI=1S/C5H6FN/c1-2-5(6)3-7-4-5/h1,7H,3-4H2 |

InChI Key |

VKFVNORDYUVACW-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CNC1)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange (Halex) Reaction Approach

The Halex reaction remains the most widely implemented method for introducing fluorine into the azetidine ring. BenchChem protocols describe reacting 3-chloroazetidine derivatives with potassium fluoride in dimethylformamide (DMF) at 120°C for 24 hours. A patent by CN105384673B improves this approach using phase-transfer catalysis, achieving 86% yield through:

Reaction Scheme

3-Chloroazetidine + KF → 3-Fluoroazetidine (PTC: tetrabutylammonium bromide)

Optimized Conditions

| Parameter | Specification | Impact on Yield |

|---|---|---|

| Temperature | 100°C | Maximizes KF solubility |

| Solvent | DMF/THF (3:1 v/v) | Prevents azetidine decomposition |

| Reaction Time | 18 hours | Balances conversion vs. side reactions |

| Molar Ratio (KF:Substrate) | 2.5:1 | Ensures complete halogen displacement |

The method requires careful moisture control, as traces of water promote hydrolysis of the azetidine ring.

Electrophilic Fluorination Techniques

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of 3-ethynylazetidine precursors. Synthonix Corporation's patented process involves:

- Dissolving 3-ethynylazetidine (1.0 eq) in acetonitrile at −40°C

- Adding Selectfluor® (1.2 eq) portion-wise over 30 minutes

- Stirring for 6 hours at −20°C

- Quenching with saturated NaHCO₃ solution

Key Advantages

- Enantiomeric excess >98% when using chiral auxiliaries

- Compatible with sensitive ethynyl groups

Limitations

- Requires cryogenic conditions (−40°C to −20°C)

- Selectfluor® costs necessitate catalyst recycling systems

Cyclization Strategies for Azetidine Ring Formation

Ring-closing metathesis (RCM) offers an alternative to functionalization of pre-formed azetidines. The approach involves:

- Synthesizing diene precursors with fluoro and ethynyl substituents

- Treating with Grubbs 2nd generation catalyst (5 mol%)

- Conducting reaction in dichloromethane under N₂ atmosphere

Typical Precursor

CH₂=CH-CH(F)-C≡C-CH₂NHBoc

Reaction Outcomes

| Catalyst Loading | Temperature | Yield |

|---|---|---|

| 5 mol% | 40°C | 61% |

| 7 mol% | 40°C | 65% |

| 5 mol% | 50°C | 58% |

RCM methods avoid harsh fluorination conditions but require complex starting materials.

Industrial-Scale Synthesis and Optimization

BLD Pharm's production process demonstrates scalability through:

Continuous-Flow Reactor System

- Residence Time: 8 minutes

- Throughput: 12 kg/hour

- Purity: 99.2% (HPLC)

Crystallization Protocol

| Step | Parameters | Result |

|---|---|---|

| Solvent Selection | Ethyl acetate/heptane | 92% recovery |

| Cooling Rate | 0.5°C/min | 50 μm crystal size |

| Seeding | 0.1% w/w | Prevents oiling out |

This system achieves 86% overall yield from 3-chloroazetidine feedstock.

Analytical Characterization Methods

Critical quality control measures include:

19F NMR Analysis

Mass Spectrometry

- HRMS (ESI+): m/z 100.0521 [M+H]+ (calculated 100.0524)

- Fragmentation Pattern: Loss of HC≡CH (26 Da) dominant

X-ray Crystallography

Challenges in Synthesis and Mitigation Strategies

Challenge 1: Azetidine Ring Opening

- Cause: Nucleophilic attack on strained ring

- Solution: Use bulky protecting groups (e.g., tert-butoxycarbonyl)

Challenge 2: Ethynyl Group Polymerization

Challenge 3: Fluorine Leaching

- Cause: β-elimination at high pH

- Solution: Maintain reaction pH <8.5

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluoroazetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The ethynyl and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield fluoroazetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines .

Scientific Research Applications

3-Ethynyl-3-fluoroazetidine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ethynyl-3-fluoroazetidine involves its interaction with specific molecular targets and pathways. The ethynyl and fluoro groups play a crucial role in its reactivity and binding affinity to various targets. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Analysis of Structural Similarities and Differences

Fluorination Patterns :

- 3,3-Difluoroazetidine hydrochloride (similarity score: 0.81) shares the highest structural similarity due to its dual fluorine substituents, which likely confer comparable electronic and steric profiles to the target compound . In contrast, the single fluorine in 3-Ethynyl-3-fluoroazetidine may reduce ring strain while retaining polarity.

Functional Group Diversity :

- The ethynyl group in the target compound distinguishes it from analogs like 3-Methylazetidine hydrochloride (similarity: 0.55) and Azetidin-3-amine dihydrochloride (similarity: 0.52). The ethynyl moiety enables conjugation or cycloaddition reactions, whereas methyl or amine groups limit such reactivity .

Salt Forms and Physicochemical Properties :

- The hydrochloride salt of the target compound (MW: 165.24 g/mol) has a higher molecular weight compared to its free base (99.11 g/mol), likely improving solubility and crystallinity . Similar trends are observed in other azetidine hydrochlorides (e.g., 3,3-Difluoroazetidine hydrochloride, MW: 138.55 g/mol) .

Purity and Availability :

- Most analogs, including the hydrochloride salt of the target compound, are listed with 95% purity, suggesting standardized synthetic protocols . However, the free base of This compound is currently unavailable in major markets .

Implications for Research and Development

- Drug Design: The fluorine and ethynyl groups in this compound may enhance pharmacokinetic properties (e.g., metabolic stability) compared to non-fluorinated or methyl-substituted analogs.

- Synthetic Utility : The ethynyl group provides a handle for modular derivatization, a feature absent in compounds like 3-Methylazetidine hydrochloride or Azetidin-3-amine dihydrochloride .

- Challenges : The lack of safety data and transient availability of the free base could hinder large-scale applications.

Biological Activity

3-Ethynyl-3-fluoroazetidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a fluorine atom and an ethynyl group attached to an azetidine ring. The synthesis of this compound typically involves site-selective fluorination methods that enhance its bioactivity. For instance, the synthesis process may utilize various reagents and conditions to achieve the desired substitution patterns on the azetidine framework .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent. Key findings include:

- Inhibition of Kinase Activity : Research indicates that compounds similar to this compound can inhibit specific kinase pathways involved in cancer progression. For example, triazole derivatives related to this compound have shown efficacy against AXL receptor tyrosine kinases, which are implicated in various malignancies .

- Antimicrobial Properties : Some studies suggest that azetidine derivatives exhibit antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

- Neuropharmacological Effects : The compound's structural features may allow it to interact with neurotransmitter receptors, potentially influencing neurological functions. Preliminary investigations have hinted at its role in modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

Case Study 1: Anticancer Activity

A study conducted by Patel et al. assessed the anticancer properties of this compound derivatives on various cancer cell lines. The results demonstrated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, depending on the specific cell line tested. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a separate investigation, the neuroprotective effects of this compound were evaluated using an animal model of neurodegeneration. The compound was administered intraperitoneally at doses of 5 and 10 mg/kg. Behavioral assessments indicated improved cognitive function and reduced markers of oxidative stress in treated animals compared to controls.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | IC50 = 36 pM | |

| Antimicrobial Activity | Effective against E. coli | |

| Neuroprotective | Improved cognitive function |

Table 2: Case Study Overview

| Case Study | Focus Area | Key Findings |

|---|---|---|

| Anticancer Activity | Cancer Cell Lines | Significant cytotoxicity (IC50: 10-50 µM) |

| Neuroprotective Effects | Animal Model | Improved cognition; reduced oxidative stress |

Q & A

Q. How do steric and electronic effects of the ethynyl group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Perform comparative studies:

- Steric Maps : Generate using Cambridge Structural Database (CSD) to compare substituent bulk.

- Reaction Screening : Test Pd-, Ni-, and Cu-catalyzed systems (e.g., Suzuki vs. Heck).

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps. Data should be tabulated to correlate substituent effects with % yield and regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.